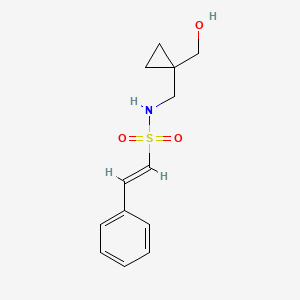

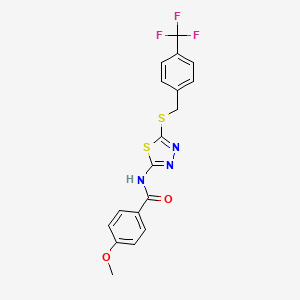

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a sulfonamide derivative with a cyclopropyl group and a phenyl group. Sulfonamides are a group of compounds often used in medicinal chemistry due to their bioactive properties . The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule and can affect its reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for creating similar structures can be considered. For instance, the synthesis of cyclopropyl groups often involves cyclopropanation reactions . Additionally, the creation of sulfonamide linkages typically involves the reaction of a sulfonyl chloride with an amine .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The cyclopropyl group would introduce ring strain, and the sulfonamide linkage would have a polar character due to the sulfur-nitrogen bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. The strained cyclopropyl group could potentially undergo ring-opening reactions. The sulfonamide group might participate in reactions typical for amides, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, the presence of a polar sulfonamide group could influence its solubility in different solvents. The cyclopropyl group could affect its stability and reactivity .Mécanisme D'action

Target of Action

The primary targets of (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamideCyclopropane-containing compounds have been found to interact with a variety of biological targets .

Mode of Action

Cyclopropane-containing compounds are known for their unique structural and chemical properties, which often contribute to their biological activities .

Biochemical Pathways

Cyclopropane biosynthesis, a process that could be relevant to this compound, involves two major pathways. These pathways differ based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The specific molecular and cellular effects of This compoundThe presence of the cyclopropane moiety often contributes to the biological activities of such compounds .

Avantages Et Limitations Des Expériences En Laboratoire

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide is a highly selective inhibitor of 20-HETE synthase, which makes it a valuable tool for studying the role of 20-HETE in various physiological and pathological processes. However, this compound has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, this compound has a short half-life in vivo, which can limit its therapeutic potential.

Orientations Futures

There are several future directions for research on (E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have improved efficacy and bioavailability. Another area of interest is the investigation of the role of 20-HETE in other diseases, such as diabetes and kidney disease. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, and to determine its potential as a therapeutic agent for cardiovascular diseases and cancer.

Méthodes De Synthèse

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the final product is obtained as a white crystalline powder with high purity. The detailed synthesis method has been described in several research articles and patents.

Applications De Recherche Scientifique

(E)-N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-phenylethenesulfonamide has been extensively studied in pre-clinical models of hypertension, stroke, and other cardiovascular diseases. It has been shown to effectively reduce blood pressure and improve vascular function in animal models. This compound has also been investigated for its potential use in cancer therapy, as 20-HETE has been implicated in tumor growth and metastasis.

Safety and Hazards

Propriétés

IUPAC Name |

(E)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c15-11-13(7-8-13)10-14-18(16,17)9-6-12-4-2-1-3-5-12/h1-6,9,14-15H,7-8,10-11H2/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEHRXJQIHJBQK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C=CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(CNS(=O)(=O)/C=C/C2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)

![2-[(Tert-butylamino)methyl]-4-chlorophenol](/img/structure/B2832475.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2832488.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2832489.png)

![(2E)-3-[4-(Diethylamino)-2-hydroxyphenyl]prop-2-enoic acid](/img/structure/B2832492.png)

![2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2832493.png)

![2-(ethylthio)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2832494.png)